2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone
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Overview
Description
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO4 It is a derivative of acetophenone and features a chloro group, two hydroxyl groups, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Hoesch condensation of orcinol with methoxyacetonitrile . This reaction typically requires acidic conditions and a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Hoesch condensation reaction or similar synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to deprotonate the nucleophile.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenyl ethanones, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of hydroxyl and methoxy groups can influence its binding affinity and specificity for these targets. Additionally, the chloro group may enhance its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(2,4-dihydroxy-3-methylphenyl)ethanone
- 1-(2-Hydroxy-4-methoxyphenyl)ethanone
- 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-Chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
69151-93-5 |
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Molecular Formula |
C9H9ClO4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dihydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO4/c1-14-9-6(11)3-2-5(8(9)13)7(12)4-10/h2-3,11,13H,4H2,1H3 |
InChI Key |
IVMXOZQGYPOQBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1O)C(=O)CCl)O |
Origin of Product |
United States |
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